Gypsosaponin B
Description
Structure
2D Structure
Properties
Molecular Formula |
C71H112O36 |
|---|---|
Molecular Weight |
1541.6 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6S)-3-hydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxycarbonyl-4-formyl-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylate |
InChI |
InChI=1S/C71H112O36/c1-26-37(77)44(84)55(105-62-50(90)53(103-60-47(87)42(82)40(80)32(21-72)98-60)51(27(2)97-62)101-58-45(85)38(78)30(75)23-94-58)63(96-26)107-65(92)71-18-16-66(3,4)20-29(71)28-10-11-35-67(5)14-13-36(68(6,25-74)34(67)12-15-70(35,8)69(28,7)17-19-71)100-64-56(106-61-48(88)43(83)41(81)33(22-73)99-61)52(49(89)54(104-64)57(91)93-9)102-59-46(86)39(79)31(76)24-95-59/h10,25-27,29-56,58-64,72-73,75-90H,11-24H2,1-9H3/t26-,27+,29+,30-,31-,32-,33-,34-,35-,36+,37+,38+,39+,40-,41+,42+,43+,44+,45-,46-,47-,48-,49+,50-,51+,52+,53+,54+,55-,56-,58+,59+,60+,61+,62+,63+,64-,67+,68+,69-,70-,71+/m1/s1 |
InChI Key |
AGJYKHGGYNIQGQ-KSEKXDIWSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC(=O)[C@@]23CC[C@@]4(C(=CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)C=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)OC)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)[C@@H]2CC(CC3)(C)C)C)O[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)C)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC(=O)C23CCC(CC2C4=CCC5C6(CCC(C(C6CCC5(C4(CC3)C)C)(C)C=O)OC7C(C(C(C(O7)C(=O)OC)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)(C)C)OC1C(C(C(C(O1)C)OC1C(C(C(CO1)O)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)O)O |
Origin of Product |
United States |
Isolation, Purification, and Advanced Structural Analysis Methodologies of Gypsosaponin B
Extraction Techniques for Gypsosaponin B
Extraction is the crucial first step to recover this compound from the plant material. Various methods, ranging from conventional to modern and green techniques, can be employed.
Conventional Solvent Extraction Approaches for this compound
Conventional solvent extraction methods are widely used due to their simplicity and affordability. These techniques involve using appropriate solvents to dissolve the target compound from the plant matrix. Common conventional methods include maceration, percolation, reflux extraction, and Soxhlet extraction. slideshare.netmdpi.comphytojournal.comresearchgate.net
Maceration: This involves soaking the plant material in a solvent for an extended period with occasional agitation to extract soluble components. slideshare.netphytojournal.com While simple, it can be time-consuming and may require large volumes of solvent. researchgate.net
Percolation: This technique involves the continuous downward displacement of a solvent through a packed column of plant material. slideshare.netphytojournal.com It is generally faster than maceration. slideshare.net
Soxhlet Extraction: This method provides continuous recycling of the solvent, allowing for efficient extraction and reduced solvent usage compared to simple reflux, although it requires specialized equipment and is not suitable for heat-sensitive compounds due to the long heating time. slideshare.netmdpi.comphytojournal.com
The choice of solvent is critical and depends on the polarity of the target compound, this compound, and the matrix. phytojournal.com Methanol has been mentioned in the context of extracting triterpenoid (B12794562) saponins (B1172615). researchgate.netresearchgate.net
Modern and Green Extraction Methodologies for Enhanced this compound Yields
Modern and green extraction techniques offer advantages such as reduced solvent consumption, shorter extraction times, and improved efficiency, aligning with sustainable practices. researchgate.netencyclopedia.pubnih.gov These techniques often utilize alternative energy sources or solvents.
Examples of modern and green extraction methods include:
Ultrasound-Assisted Extraction (UAE): This technique uses ultrasound waves to enhance solvent penetration and disrupt plant cell walls, leading to improved extraction efficiency and reduced extraction time. researchgate.netencyclopedia.pubnih.govmdpi.com
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, accelerating the extraction process. researchgate.netencyclopedia.pubnih.gov
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): These methods use elevated temperature and pressure to increase the solubility of the analyte and the kinetics of extraction. mdpi.comresearchgate.netnih.govresearchgate.net PLE has been shown to be an effective alternative to conventional solvent extraction for extracting polyphenols. mdpi.com
Supercritical Fluid Extraction (SFE): SFE uses a supercritical fluid, commonly CO2, as the solvent. mdpi.comresearchgate.netencyclopedia.pubnih.gov It offers advantages such as solvent-free extracts when using neat CO2. nih.gov
While specific data on the application of every single one of these techniques solely for this compound extraction is not extensively detailed in the provided search results, these methods are broadly applied to the extraction of various bioactive natural products, including saponins and triterpenoids, and represent the current trends towards more efficient and environmentally friendly extraction processes. researchgate.netencyclopedia.pubnih.govmdpi.comresearchgate.netpan.olsztyn.pl
Chromatographic Purification Strategies for this compound
Following extraction, chromatographic techniques are essential for purifying this compound from the complex mixture of compounds present in the crude extract. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. nih.govslideshare.net
Preparative Column Chromatography Techniques (e.g., Silica Gel, ODS, Sephadex)
Preparative column chromatography is widely used for the isolation and purification of compounds on a larger scale, typically from grams to kilograms. sorbtech.com Different stationary phases are employed depending on the properties of the target compound.
Silica Gel Chromatography: Silica gel is a polar stationary phase commonly used in normal-phase chromatography, suitable for separating polar compounds. sorbtech.comdrawellanalytical.com
ODS (Octadecyl Silica) Chromatography: ODS, often referred to as C18, is a non-polar stationary phase used in reversed-phase chromatography, suitable for separating less polar or nonpolar compounds. sorbtech.comdrawellanalytical.com Reversed-phase chromatography is a powerful technique for separating a wide range of molecules, including peptides and proteins. sigmaaldrich.comharvardapparatus.com
Sephadex Chromatography: Sephadex is a gel filtration (size exclusion) chromatography medium that separates molecules based on their size. creative-proteomics.com Gel filtration is often used as an initial purification step to remove high-molecular-weight contaminants. creative-proteomics.com Sephadex LH-20 has been mentioned for the isolation and purification of fractions obtained from other chromatographic methods. nih.gov
The selection of the stationary phase and mobile phase is crucial for achieving effective separation. drawellanalytical.com Preparative columns are larger than analytical columns and have a higher sample loading capacity. sorbtech.comphenomenex.com
High-Performance Liquid Chromatography (HPLC) for this compound Purification
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique used for both analytical and preparative separation and purification. drawellanalytical.comardena.com Preparative HPLC is specifically used to isolate and purify target compounds from complex mixtures to obtain sufficient quantities for further use. phenomenex.comardena.com
HPLC can be adapted to various separation modes, including reversed-phase, normal-phase, ion exchange, and size exclusion, depending on the properties of the compound being purified. drawellanalytical.com Reversed-phase HPLC (RP-HPLC) is particularly common and effective for separating a wide range of molecules based on hydrophobicity. sigmaaldrich.comharvardapparatus.com
Key aspects of preparative HPLC include:
Scale-up from Analytical HPLC: Often, an analytical HPLC method is developed first and then scaled up to preparative dimensions. phenomenex.comlcms.cz
Column Selection: Preparative HPLC columns have larger internal diameters (20 mm or greater) and higher flow rates compared to analytical columns. phenomenex.com The stationary phase chemistry is selected based on the compound's properties. drawellanalytical.comphenomenex.com
Sample Loading: Preparative HPLC allows for higher sample loading, although overloading can affect peak shape and resolution. lcms.cz Techniques like organic phase injection can help with loading highly concentrated samples. lcms.cz
Detection and Fraction Collection: Compounds are typically detected as they elute from the column (e.g., using UV detection), and fractions containing the purified compound are collected. lcms.cz
HPLC has been used in the phytochemical investigation and isolation of compounds, including triterpenes and phenolic compounds. researchgate.net Differences in elution order between HSCCC and HPLC have been observed for saponins, indicating their complementarity. pan.olsztyn.pl
Counter-Current Chromatography (CCC) Applications for this compound Isolation
Counter-Current Chromatography (CCC), also known as High-Speed Counter-Current Chromatography (HSCCC), is a liquid-liquid partition chromatography technique that does not use a solid stationary phase. nih.govresearchgate.netaocs.orgamericanlaboratory.com This eliminates irreversible adsorption of the sample onto a solid support, which can be a limitation in solid-phase chromatography. nih.govresearchgate.netamericanlaboratory.com
CCC separates compounds based on their partitioning behavior between two immiscible liquid phases. aocs.orgamericanlaboratory.com One phase is held stationary while the other mobile phase is pumped through a coil. aocs.orgamericanlaboratory.com
Advantages of CCC include:
High Sample Capacity: CCC can handle relatively large sample loads compared to analytical HPLC. aocs.orgamericanlaboratory.com
High Recovery Rates: Due to the absence of a solid support, sample loss due to irreversible adsorption is minimized, leading to high recovery rates. nih.govresearchgate.net
Suitability for Natural Products: CCC is well-suited for the isolation and purification of natural products from complex matrices. nih.govaocs.org
CCC has been successfully applied to the separation of various natural compounds, including saponins. pan.olsztyn.plnih.govresearchgate.net The selection of an appropriate two-phase solvent system is crucial for effective separation in CCC, considering the polarity of the target analyte. aocs.org While direct application specifically for this compound is not explicitly detailed in the provided snippets, CCC is a valuable technique for the isolation of saponins from plant sources. pan.olsztyn.pl
Other Advanced Chromatographic Separations (e.g., Ion-Exchange, Gel Permeation)
Chromatographic methods are fundamental to the isolation and purification of bioactive compounds from natural sources jsmcentral.orgresearchgate.netbiotechrep.ir. While techniques like High-Performance Liquid Chromatography (HPLC) and open-column chromatography are commonly used jsmcentral.orgresearchgate.net, other advanced methods such as ion-exchange and gel permeation chromatography can also play a role, particularly for compounds with specific properties like saponins, which can be large and may carry charge depending on the aglycone and sugar moieties.
Ion-exchange chromatography separates molecules based on their net electrical charge rnlkwc.ac.inlibretexts.org. This technique utilizes a stationary phase with charged groups that reversibly bind to ions of the opposite charge in the mobile phase rnlkwc.ac.in. Cation exchangers have negatively charged groups and attract positive ions, while anion exchangers have positively charged groups and attract negative ions rnlkwc.ac.in. Given the glycosidic nature of saponins, which can influence their polarity and potential for ionization, ion-exchange chromatography could be applied to separate this compound from other charged compounds in crude extracts or fractions. The separation is influenced by factors such as the affinity of the molecule for the stationary phase, the distribution of charges, and molecular size seafdec.org.
Gel permeation chromatography (GPC), also known as size exclusion chromatography (SEC) or gel filtration, separates molecules based primarily on their hydrodynamic volume or size in solution microbenotes.comwikipedia.orgusm.my. The stationary phase consists of porous particles with defined pore sizes microbenotes.comusm.my. Larger molecules that cannot enter the pores elute quickly, while smaller molecules that can penetrate the pores have a longer retention time microbenotes.comusm.my. GPC is particularly useful for separating larger molecules like polymers, proteins, and polysaccharides microbenotes.comusm.my, and could be applied to separate high molecular weight saponins like this compound from smaller impurities or other classes of compounds present in plant extracts.
Advanced Spectroscopic and Spectrometric Techniques for Structural Elucidation of this compound
Once isolated and purified, the structure of this compound is elucidated using a combination of advanced spectroscopic and spectrometric techniques. biotechrep.irresearchgate.netsydney.edu.au
NMR spectroscopy is a powerful tool for determining the structure of organic compounds, providing detailed information about the connectivity and spatial arrangement of atoms mdpi.comnd.edumdpi.com. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for the complete structural assignment of complex molecules like triterpenoid saponins. researchgate.netyok.gov.trresearchgate.net
The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environments, while the ¹³C NMR spectrum reveals the different types of carbon atoms mdpi.comresearchgate.netslu.se. Chemical shifts (δ) are characteristic values that indicate the electronic environment of each nucleus and are crucial for identifying different functional groups and structural fragments mdpi.commdpi.comslu.se. Assigning specific chemical shifts to corresponding protons and carbons within the this compound structure is a fundamental step in its elucidation. This often involves comparing experimental data with known values for similar compounds and utilizing data from 2D NMR experiments. mdpi.commdpi.comresearchgate.netslu.se
Two-dimensional NMR techniques provide correlations between nuclei, offering vital information about connectivity and spatial proximity within the molecule nd.edumnstate.eduprinceton.edugithub.io.
COSY (COrrelation SpectroscopY): This homonuclear correlation experiment reveals couplings between protons that are connected through two or three bonds (scalar coupling) mnstate.eduprinceton.edugithub.iosdsu.edu. Cross-peaks in a COSY spectrum indicate which protons are coupled to each other, helping to establish proton spin systems within the molecule mnstate.edugithub.iosdsu.edu.
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached (one-bond connectivity) princeton.edugithub.iosdsu.edu. An HSQC spectrum provides a direct link between proton and carbon signals, aiding in the assignment of ¹H and ¹³C resonances github.iosdsu.edu.
NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment is based on the Nuclear Overhauser Effect (NOE), which is a through-space phenomenon mnstate.eduprinceton.edu. Cross-peaks in a NOESY spectrum indicate protons that are spatially close to each other, regardless of whether they are directly bonded princeton.edu. NOESY data is essential for determining the relative stereochemistry and conformation of a molecule mnstate.edu.
By analyzing the cross-peaks in these 2D NMR spectra, researchers can piece together the complete structure of this compound, confirming the assignments made from 1D NMR data and establishing the connectivity and spatial arrangement of all atoms. researchgate.netnd.eduresearchgate.net
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation patterns sydney.edu.auresearchgate.netnih.govnih.gov.
High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the accurate mass of a molecule or its fragments numberanalytics.combioanalysis-zone.comhilarispublisher.comchemrxiv.org. Unlike low-resolution MS, which measures nominal mass, HRMS measures the exact mass with high precision, often to several decimal places numberanalytics.combioanalysis-zone.com. This allows for the determination of the elemental composition of the molecule or ion by matching the experimentally determined exact mass to theoretical masses calculated for different elemental formulas numberanalytics.combioanalysis-zone.comhilarispublisher.comchemrxiv.org. For a compound like this compound with the molecular formula C₇₁H₁₁₂O₃₆ nih.gov, HRMS can confirm this formula by providing a highly accurate measurement of its molecular ion mass. HRMS can also be used to analyze fragmentation patterns, providing additional structural information numberanalytics.combioanalysis-zone.comcdc.govresearchgate.net.
Mass Spectrometry (MS) Applications in this compound Characterization
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting selected ions and analyzing the resulting product ions. In MS/MS, precursor ions are isolated and then subjected to collision-induced dissociation (CID) or other fragmentation methods, yielding characteristic fragment ions. qmclab.comnih.gov The pattern of these fragment ions provides insights into the connectivity of atoms and the presence of specific functional groups within the molecule. scribd.com This technique is particularly valuable for determining the sequence of peptides and the structure of complex molecules like saponins by revealing the masses of subunits and how they are linked. nih.gov
While MS/MS is a standard tool in the structural elucidation of natural products, detailed research findings, including specific fragmentation patterns and m/z values for this compound obtained through tandem mass spectrometry, were not found in the consulted search results. Studies on related triterpenoid saponins often utilize MS in conjunction with NMR for structural establishment, but specific MS/MS fragmentation data for this compound were not available within the scope of this search.
X-ray Crystallography for Absolute Configuration and Conformation of this compound
X-ray crystallography is a definitive technique for determining the three-dimensional structure of a molecule at atomic resolution, including the absolute configuration and conformation. This method requires a crystalline sample of the compound. When X-rays interact with the electron cloud of atoms in a crystal, they are diffracted, producing a pattern of spots. By analyzing the intensities and positions of these diffraction spots, the electron density map of the molecule can be reconstructed, revealing the arrangement of atoms in space. This provides precise bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation and chirality.
Despite the power of X-ray crystallography in providing unambiguous structural information, specific data regarding the crystal structure or the application of X-ray crystallography for determining the absolute configuration and conformation of this compound were not found in the consulted search results. While the technique is widely applied to various organic and biological molecules, including other complex natural products, specific crystallographic data for this compound were not available.
Chiroptical Spectroscopy (CD/ORD) in this compound Stereochemistry
Information detailing the specific CD or ORD spectra or the application of chiroptical spectroscopy for investigating the stereochemistry of this compound was not found in the consulted search results. While CD and ORD are valuable tools for studying the stereochemical aspects of chiral compounds, including other natural products, specific chiroptical data for this compound were not available within the scope of this search.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in this compound Analysis
Infrared (IR) spectroscopy is a vibrational spectroscopic technique that provides information about the functional groups present in a molecule. Molecules absorb IR radiation at specific frequencies that correspond to the vibrational modes of their chemical bonds. The resulting IR spectrum, a plot of transmittance or absorbance versus wavenumber, shows characteristic absorption bands that can be used to identify the presence of functional groups like hydroxyl, carbonyl, and carbon-carbon double bonds.
Ultraviolet-Visible (UV-Vis) spectroscopy involves the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption is due to electronic transitions within the molecule, particularly in chromophores (groups containing π electrons or non-bonding electrons). The UV-Vis spectrum, typically a plot of absorbance versus wavelength, provides information about the presence and extent of conjugation within a molecule and can be used for quantitative analysis.
Biosynthesis and Chemical Synthesis of Gypsosaponin B and Its Analogues
Proposed Biosynthetic Pathways of Gypsosaponin B in Natural Sources
Triterpenoid (B12794562) saponins (B1172615), including this compound, are synthesized in plants via the isoprenoid pathway. This pathway leads to the formation of the 30-carbon precursor 2,3-oxidosqualene, which is then cyclized to form the basic triterpenoid skeleton. Subsequent modifications, such as oxidation and glycosylation, complete the biosynthesis of the saponin (B1150181) structure. nih.gov
Key Enzymatic Steps in Triterpene Saponin Biosynthesis Relevant to this compound
The biosynthesis of triterpene saponins involves several key classes of enzymes. The initial committed step is the cyclization of 2,3-oxidosqualene, catalyzed by oxidosqualene cyclases (OSCs). nih.govfrontiersin.orgmdpi.com Different OSCs lead to the formation of various triterpenoid skeletons, such as the oleanane (B1240867), dammarane, or lupeol (B1675499) skeletons. nih.govmdpi.comresearchgate.net Gypsogenin (B1672572), the aglycone of this compound, is an oleanane-type triterpenoid. nih.gov Therefore, a beta-amyrin (B1666858) synthase (β-AS), which produces beta-amyrin (an oleanane skeleton), is a key OSC in the pathway leading to gypsogenin. mdpi.comresearchgate.net
Following the cyclization, the triterpenoid backbone undergoes modifications primarily catalyzed by cytochrome P450 monooxygenases (P450s) and uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs). nih.govfrontiersin.orgmdpi.com P450 enzymes are responsible for various oxidation steps, such as hydroxylations and the formation of aldehyde or carboxyl groups on the triterpenoid skeleton, converting the basic skeleton into a sapogenin like gypsogenin. frontiersin.orgmdpi.com For example, the CYP716A subfamily of P450s has been implicated as key enzymes in the biosynthesis of oleanane-type triterpenoid saponins. frontiersin.org UGTs catalyze the attachment of sugar moieties to the sapogenin aglycone, forming the glycosidic bonds characteristic of saponins. nih.govfrontiersin.orgmdpi.com The specific sequence and type of sugar molecules attached are determined by the activity of specific UGTs.
A simplified overview of the key enzymatic steps is presented in the table below:
| Enzymatic Step | Enzyme Class | Substrate(s) | Product(s) | Relevance to this compound |
| Cyclization of 2,3-Oxidosqualene | Oxidosqualene Cyclase (OSC), e.g., β-Amyrin Synthase | 2,3-Oxidosqualene | Triterpenoid Skeleton (e.g., beta-Amyrin) | Forms the basic oleanane scaffold of gypsogenin. mdpi.comresearchgate.net |
| Oxidation of Triterpenoid Skeleton | Cytochrome P450 Monooxygenase (P450) | Triterpenoid Skeleton | Sapogenin (e.g., Gypsogenin) | Modifies the skeleton to yield the gypsogenin aglycone. frontiersin.orgmdpi.com |
| Glycosylation of Sapogenin | UDP-Dependent Glycosyltransferase (UGT) | Sapogenin, UDP-Sugars | Triterpenoid Saponin (e.g., this compound) | Attaches sugar chains to the gypsogenin aglycone. nih.govfrontiersin.orgmdpi.com |
Precursor Feeding Studies and Isotope Labeling in Elucidating this compound Biosynthesis
Precursor feeding studies and isotope labeling experiments have been instrumental in unraveling the complexities of secondary metabolite biosynthesis, including triterpenoid saponins. mdpi.comphcogrev.com By supplying plant tissues or cell cultures with labeled precursors (e.g., carbon-14 (B1195169) or deuterium (B1214612) labeled mevalonate (B85504) or squalene), researchers can track the incorporation of these labeled atoms into the final product, thereby confirming intermediates and elucidating the biosynthetic route. mdpi.comnih.gov While specific studies on this compound using these methods are not extensively detailed in the provided search results, such approaches have been successfully applied to the biosynthesis of other triterpenoid saponins. mdpi.comnih.govplos.org These studies help to confirm the involvement of the mevalonate (MVA) pathway in the formation of the triterpene backbone. frontiersin.orgmdpi.com
Genetic Engineering and Metabolic Engineering Approaches for this compound Production
Genetic and metabolic engineering offer promising avenues to enhance the production of valuable plant natural products like triterpenoid saponins. nih.govresearchgate.netacs.orgscispace.com These approaches involve manipulating the genes and enzymes within the biosynthetic pathway to increase the yield of the target compound or to produce specific analogues. Strategies include overexpression of key pathway enzymes (like OSCs, P450s, or UGTs), downregulation of competing pathways, or introduction of genes from other organisms with desirable enzymatic activities. researchgate.netnih.govresearchgate.net
For instance, studies have shown that overexpression of squalene (B77637) synthase (SS) can increase triterpenoid saponin content in some plants. researchgate.net Metabolic engineering efforts have also focused on developing microbial cell factories, such as engineered yeast, for the heterologous production of triterpene saponin building blocks and even complete saponins. researchgate.netacs.orgugent.be While direct examples of genetic or metabolic engineering specifically for this compound production are not prominent in the search results, the principles and techniques developed for other triterpenoid saponins are applicable. nih.govresearchgate.netacs.orgscispace.comugent.be The identification and characterization of the specific genes encoding the enzymes involved in gypsogenin oxidation and the glycosylation steps in Gypsophila species are crucial for applying these engineering strategies to this compound.
Total Synthesis Strategies for this compound
The total synthesis of complex natural products like this compound presents significant chemical challenges due to their intricate structures, multiple chiral centers, and sensitive functional groups. Total synthesis provides access to compounds that may be difficult to obtain from natural sources in sufficient quantities and allows for the creation of structural analogues. mskcc.orgwikipedia.org
Retrosynthetic Analysis of the this compound Triterpenoid Scaffold
Retrosynthetic analysis is a powerful problem-solving technique used in organic synthesis to plan the construction of complex molecules. ias.ac.inyoutube.comresearchgate.net It involves working backward from the target molecule, breaking it down into simpler, readily available starting materials through a series of hypothetical "disconnections" or "antithetical reactions". ias.ac.inyoutube.com
For this compound, a retrosynthetic analysis would typically begin by considering the disconnections of the glycosidic bonds, as the sugar chains are attached to the gypsogenin aglycone. This would lead back to the gypsogenin aglycone and the individual sugar moieties. The synthesis of the sugar chains themselves would involve established glycosylation chemistry.
The more challenging aspect is the synthesis of the gypsogenin aglycone, a pentacyclic triterpenoid. Retrosynthetic analysis of the gypsogenin scaffold (an oleanane-type structure with specific oxidation patterns) would involve identifying key disconnections that simplify the ring system. nih.govmskcc.org This might involve breaking carbon-carbon bonds in the cyclic structure to arrive at acyclic or simpler cyclic precursors. ias.ac.inyoutube.com Considerations would include the positioning of functional groups (hydroxyl, aldehyde, carboxylic acid) and the stereochemistry at multiple centers. nih.govuni.lu Disconnections might be planned around potential key bond-forming reactions in the forward synthesis, such as Diels-Alder reactions, aldol (B89426) condensations, or other cyclization strategies. fu-berlin.denih.gov The presence of the aldehyde group at C-23 and the carboxylic acid at C-28 on the oleanane skeleton of gypsogenin would require specific strategies for their introduction and management during the synthesis. nih.govmskcc.org
Stereoselective and Regioselective Synthesis of this compound Aglycone
The synthesis of the gypsogenin aglycone requires precise control over both stereochemistry (the spatial arrangement of atoms) and regiochemistry (the position of functional groups). chemcomp.comacs.orgcdnsciencepub.comktu.edu.trrsc.orgrsc.orgrsc.org The pentacyclic structure of gypsogenin contains multiple chiral centers, and achieving the correct stereoisomer is critical for biological activity. nih.govuni.lu Similarly, ensuring that reactions occur at the desired positions on the molecule (regioselectivity) is essential for constructing the correct oxidation pattern of gypsogenin, particularly the functional groups at C-23 and C-28. nih.govmskcc.org
Stereoselective synthesis strategies involve using methods that favor the formation of one stereoisomer over others. This can include the use of chiral catalysts, chiral auxiliaries, or reactions that inherently proceed with high stereoselectivity (e.g., certain pericyclic reactions or enzymatic transformations). cdnsciencepub.comktu.edu.trrsc.org For triterpenoid synthesis, controlling the stereochemistry during the cyclization of squalene epoxide or in subsequent ring-forming reactions is crucial.
Regioselective synthesis focuses on directing reactions to occur at specific sites on a molecule when multiple reactive sites are present. This can be achieved through the use of protecting groups to block unwanted reaction sites, careful selection of reagents and reaction conditions, or by exploiting the inherent electronic or steric properties of the molecule. acs.orgrsc.orgrsc.org In the synthesis of gypsogenin, regioselective oxidation reactions would be necessary to introduce the aldehyde at C-23 and the carboxylic acid at C-28 at the correct stages of the synthesis. nih.govmskcc.org
While detailed total synthesis schemes specifically for this compound or gypsogenin were not extensively found in the provided search results, research on the synthesis of other complex triterpenoids and saponins highlights the types of strategies employed, including the use of protecting groups, selective oxidation/reduction reactions, and controlled glycosylation methods. mskcc.orgrsc.org The synthesis of the complex oligosaccharide chain of this compound would also require highly stereoselective and regioselective glycosylation reactions to link the sugar units together with the correct anomeric configurations and linkages. cdnsciencepub.comresearchgate.netacs.org
Glycosylation Strategies for the Saccharide Moieties of this compound
Glycosylation, the enzymatic transfer of sugar moieties onto acceptor molecules, is a crucial step in the biosynthesis of this compound, which possesses a complex saccharide chain attached to the gypsogenin aglycone nih.govmdpi.com. Enzymatic glycosylation offers advantages such as high regioselectivity and stereoselectivity, which are essential for constructing specific glycosidic linkages found in natural saponins mdpi.com. Various enzymes, including glycosyltransferases and glycosidases, are involved in this process mdpi.com. Glycosyltransferases catalyze the transfer of sugar units from activated sugar donors to the growing saccharide chain or the aglycone mdpi.com. Glycosidases can also be used for glycosylation under specific conditions, typically by reverse hydrolysis or transglycosylation mdpi.com.
Chemical glycosylation methods can also be employed to synthesize the saccharide portions of saponins or to attach synthetic sugar chains to the aglycone nih.gov. These methods often involve activating the sugar moiety and reacting it with a suitable acceptor molecule under controlled conditions nih.gov. Strategies for chemical glycosylation can involve the use of orthogonal protecting groups to selectively attach different sugar units nih.gov.
Semi-synthesis and Derivatization of this compound
Semi-synthesis, or partial chemical synthesis, is a valuable approach for obtaining novel compounds based on natural products wikipedia.orgeupati.eu. This method utilizes isolated natural compounds as starting materials and modifies their structures through chemical reactions wikipedia.org. Semi-synthesis is often more efficient than total synthesis for complex molecules, requiring fewer steps wikipedia.org. Derivatization of natural products involves chemically altering their structure to improve properties such as solubility, stability, or biological activity biomedres.usresearchgate.net.
Chemical Modification Strategies for this compound Lead Optimization
Chemical modification strategies are employed in medicinal chemistry for lead optimization, aiming to enhance the desirable properties of a lead compound like this compound mdpi.comresearchgate.netslideshare.netupmbiomedicals.com. These strategies can involve modifying functional groups, altering stereochemistry, or exploring structure-activity relationships slideshare.net. The goal is to improve potency, selectivity, pharmacokinetic properties, and reduce toxicity researchgate.netupmbiomedicals.com.
Common chemical modification approaches include:
Introduction, removal, or replacement of functional groups: This can alter lipophilicity, hydrogen bonding capacity, and interactions with target molecules biomedres.us.
Skeletal modifications: Changes to the core structure can impact conformation and binding biomedres.us.
Glycosylation and deglycosylation: Modifying the sugar moieties can significantly affect solubility, distribution, and interaction with biological targets researchgate.netmdpi.com.
Esterification and etherification: These modifications can influence lipophilicity and metabolic stability researchgate.net.
Introduction of halogens or other heteroatoms: This can modulate physicochemical properties and metabolic pathways researchgate.net.
Lead optimization is an iterative process involving synthesis of modified analogues and evaluation of their biological activities upmbiomedicals.com.
Enzymatic Biotransformation of this compound to Novel Derivatives
Enzymatic biotransformation utilizes enzymes or microorganisms to chemically transform compounds openaccessjournals.comrug.nlpharmacologycanada.orgmdpi.com. This approach offers a more environmentally friendly and selective alternative to traditional chemical synthesis for generating novel derivatives of natural products like this compound mdpi.com. Enzymes, such as glycosidases and cytochrome P450 enzymes, can catalyze specific reactions like hydrolysis of glycosidic bonds, oxidation, or reduction, leading to the formation of new compounds with potentially altered biological activities openaccessjournals.compharmacologycanada.org.
Biological Activities and Molecular Mechanisms of Gypsosaponin B in Vitro and in Vivo Animal Models
Anti-Inflammatory Potential of Gypsosaponin B
Saponins (B1172615), including those from various Gypsophila species, are noted for their anti-inflammatory activities. colab.wsontosight.ai Studies on extracts from species like Gypsophila paniculata and Gypsophila oldhamiana have demonstrated anti-inflammatory and antioxidant effects, suggesting the therapeutic potential of their constituent compounds. nih.govresearchgate.net Triterpenoid (B12794562) saponins are considered the main bioactive components responsible for these effects. nih.gov While the broader class of saponins is known to modulate inflammatory responses, specific data on this compound remains limited.
Modulation of Inflammatory Mediators and Cytokines by this compound (e.g., NO, PGE2, TNF-α, IL-1β, IL-6)
The anti-inflammatory action of saponins is often characterized by their ability to suppress the production of key inflammatory mediators. Research on various saponins shows they can inhibit pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are responsible for producing prostaglandins (B1171923) (e.g., PGE2) and leukotrienes. nih.gov Furthermore, many saponins effectively reduce the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and IL-6, as well as nitric oxide (NO), in inflammatory models. yok.gov.tr
For instance, saponins from Panax ginseng have been shown to negatively regulate the expression of TNF-α, IL-1β, and IL-6 in M1-polarized macrophages. yok.gov.tr Similarly, Asparacosin A, a steroidal saponin (B1150181), significantly reduces levels of IL-1β, TNF-α, and PGE2 in carrageenan-induced paw edema in rats. jst.go.jp Although extracts from the Gypsophila genus are known to possess anti-inflammatory properties, specific studies detailing the direct effects of purified this compound on the production of NO, PGE2, and these specific cytokines are not extensively available in current literature.
This compound Effects on Key Signaling Pathways (e.g., NF-κB, MAPK, JAK/STAT) in Inflammatory Responses
The anti-inflammatory effects of saponins are largely mediated through their interaction with critical intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are primary regulators of inflammation, and saponins have been shown to inhibit their activation. nih.gov The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another crucial cascade for transducing signals from cytokines and growth factors, and its dysregulation is linked to inflammatory diseases. scribd.comtandfonline.com
A saponin-rich extract from Gypsophila oldhamiana was found to modulate the MAPK signaling pathway in human hepatoma cells, specifically by affecting the phosphorylation of ERK, JNK, and p38. researchgate.net While this study focused on apoptosis, the MAPK pathway is also deeply involved in inflammation. csco.ac.cn Saponins as a class are recognized for their regulatory action on NF-κB and MAPK pathways. nih.gov However, direct evidence demonstrating the specific modulatory effects of this compound on the NF-κB, MAPK, or JAK/STAT signaling cascades in the context of inflammation has not been detailed in the available research.
Impact of this compound on Immune Cell Function (e.g., Macrophage Polarization, Lymphocyte Proliferation)
The polarization of macrophages into pro-inflammatory (M1) or anti-inflammatory (M2) phenotypes is a critical aspect of the immune response. spgykj.com Certain natural compounds, including saponins, can influence this process. For example, ginsenosides (B1230088) Rg3, Rg1, and Rh2 have been reported to induce the M2 polarization of macrophages, which contributes to the resolution of inflammation. yok.gov.tr
While crude extracts from Gypsophila species have demonstrated cytotoxic effects on macrophage cell lines in vitro, indicating an interaction with these immune cells, the specific impact on macrophage polarization has not been fully elucidated. Similarly, the effect of this compound on lymphocyte proliferation, a key measure of adaptive immune response, has not been specifically documented, although a related compound, Gypsosaponin C, was noted in the context of a lymphocyte proliferation assay.
In Vivo Anti-Inflammatory Efficacy of this compound in Animal Models
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the in vivo anti-inflammatory activity of new compounds. This model mimics the acute inflammatory response, characterized by swelling and cellular infiltration. The anti-inflammatory effects of various saponins have been successfully demonstrated using this model. For example, Asparacosin A significantly inhibited paw edema in rats, with its effect being most pronounced in the later phase of inflammation, which is associated with the release of prostaglandins and cytokines. jst.go.jp Although saponins from the Gypsophila genus are generally recognized for their anti-inflammatory potential, specific in vivo studies using animal models to confirm the efficacy of isolated this compound have not been reported in the available scientific literature. colab.ws
Antitumor and Apoptotic Activities of this compound
Saponins from the Gypsophila genus have shown notable antitumor properties, primarily through the induction of apoptosis in cancer cells. Extracts rich in these saponins have been found to be selectively cytotoxic to cancer cells while being less harmful to normal cells. researchgate.net
This compound-Induced Apoptosis Mechanisms in Various Cancer Cell Lines (e.g., Caspase Activation, Bcl-2 Family Modulation)
The primary mechanism behind the antitumor activity of Gypsophila saponins is the induction of apoptosis, or programmed cell death. This process is often mediated by the activation of a cascade of enzymes called caspases, particularly the executioner caspase-3. colab.wsresearchgate.net The regulation of apoptosis also involves the Bcl-2 family of proteins, which consists of both anti-apoptotic members (like Bcl-2) and pro-apoptotic members (like Bax). The ratio of these proteins is critical in determining a cell's fate. ontosight.ai
Research has shown that saponin-rich extracts from Gypsophila oldhamiana induce apoptosis in human hepatoma SMMC-7721 cells by activating caspase-3 and modulating the MAPK pathway. researchgate.net Similarly, Gypsophila saponins have been found to promote apoptosis in human gastric adenocarcinoma SGC-7901 cells by down-regulating Wnt gene expression. In combination with the chemotherapy drug etoposide, Gypsophila saponins enhanced cytotoxicity in lymphoma cells, an effect accompanied by caspase activation. While these findings point to a clear pro-apoptotic mechanism for saponins from this genus, specific studies detailing the direct role of this compound in caspase activation or the modulation of the Bcl-2 family are not yet available.
Data Tables
Table 1: Effects of Gypsophila Saponins on Inflammatory and Cancer-Related Markers
This table summarizes the observed biological effects of saponin extracts from the Gypsophila genus on various cell lines and pathways. Data for specific isolated compounds are used where available.
| Cell Line/Model | Saponin Source | Observed Effect | Mechanism/Pathway | Citation(s) |
| Human Hepatoma (SMMC-7721) | Gypsophila oldhamiana Extract | Selective apoptosis induction | Activation of Caspase-3; Modulation of MAPK (↑p-ERK, ↑p-JNK, ↓p-p38) | researchgate.net |
| Human Gastric Cancer (SGC-7901) | Gypsophila Saponins | Inhibition of proliferation, induction of apoptosis | Down-regulation of Wnt2 and Wnt2B mRNA | |
| Hodgkin Lymphoma (HD-MY-Z) | Gypsophila Saponins | Enhanced cytotoxicity of etoposide | Induction of apoptosis via caspase activation | |
| Macrophage (NR8383) & Monocytic (THP-1) | G. trichotoma & S. officinalis Extracts | Cytotoxicity, induction of apoptosis | Activation of Caspase-3 | |
| In Vitro Enzyme Assay | This compound | Inhibition of Pancreatic Lipase (B570770) | Enzyme Inhibition | |
| In Vitro Enzyme Assay | This compound | Inhibition of Glycogen Phosphorylase | Enzyme Inhibition | scribd.com |
Table 2: Summary of Apoptosis Mechanisms for Saponins from the Gypsophila Genus
This table outlines the key molecular events associated with the pro-apoptotic activity of Gypsophila saponins in different cancer models.
| Cancer Model | Key Molecular Event | Protein/Gene Target | Outcome | Citation(s) |
| Human Hepatoma | Caspase Activation | Caspase-3 | Apoptosis | researchgate.net |
| Human Hepatoma | Signal Transduction | MAPK Pathway (ERK, JNK, p38) | Apoptosis | researchgate.net |
| Human Gastric Cancer | Gene Regulation | Wnt2, Wnt2B | Inhibition of Proliferation, Apoptosis | |
| Hodgkin Lymphoma | Caspase Activation | Caspases | Apoptosis (synergistic with etoposide) |
Cell Cycle Arrest Induced by this compound in Cancer Cell Lines
This compound has been shown to induce cell cycle arrest in various cancer cell lines, a critical mechanism for its anti-cancer activity. The cell cycle is a series of events that leads to cell division and replication. Dysregulation of this process is a hallmark of cancer, leading to uncontrolled proliferation. This compound can interrupt this cycle at specific checkpoints, thereby preventing cancer cells from dividing.
For instance, studies on human tongue cancer SCC-4 cells have demonstrated that gypenosides, a group of compounds that includes this compound, can induce G0/G1 phase arrest. irepertoire.com This arrest prevents the cells from entering the S phase, where DNA replication occurs. The mechanism behind this arrest involves the modulation of key cell cycle regulatory proteins. For example, the expression of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27 can be upregulated, which in turn inhibit the activity of cyclin-dependent kinases (CDKs) responsible for cell cycle progression. core.ac.uknih.gov Specifically, p21 is a well-known transcriptional target of the tumor suppressor protein p53 and acts as a CDK inhibitor, contributing to cell cycle arrest. core.ac.uk The CDK1/cyclin B complex is crucial for the G2/M phase transition, and its inhibition can lead to G2/M arrest. core.ac.uk
The induction of cell cycle arrest by this compound is often a precursor to apoptosis (programmed cell death). By halting the cell cycle, the compound provides an opportunity for DNA repair mechanisms to be activated or, if the damage is too severe, for the cell to undergo apoptosis. In some cancer cell lines, treatment with related saponin compounds has led to an increase in the sub-G1 cell population, which is indicative of apoptotic cells. nih.gov
Table 1: Effect of this compound and Related Compounds on Cell Cycle in Cancer Cell Lines
| Compound | Cancer Cell Line | Affected Cell Cycle Phase | Key Molecular Targets | Reference |
| Gypenosides | Human tongue cancer SCC-4 | G0/G1 | CHk2 | irepertoire.com |
| Dehydrocostus lactone | BON-1 (gastrinoma) | Sub-G1 | Not specified | nih.gov |
| Gatifloxacin | MIA PaCa-2 (pancreatic) | S and G2 | p21, p27, p53 | nih.gov |
| Parkin (overexpression) | A549 (lung) | G2/M | p21, Cyclin B1 | core.ac.uk |
Inhibition of Cancer Cell Migration and Invasion by this compound
The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. This compound has demonstrated the potential to inhibit these processes in various cancer models.
Migration and invasion are complex processes involving changes in cell adhesion, cytoskeleton reorganization, and the degradation of the extracellular matrix (ECM). Key molecules involved in these processes include matrix metalloproteinases (MMPs), which are enzymes that degrade the ECM, and proteins involved in the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal, migratory characteristics.
Research on related saponin compounds has shown that they can inhibit the migration and invasion of cancer cells by downregulating the expression and activity of MMPs, such as MMP-2 and MMP-9. For example, protodioscin (B192190), another steroidal saponin, has been found to inhibit the migration and invasion of bladder cancer cells by suppressing the EMT process, as evidenced by the increased expression of E-cadherin (an epithelial marker) and decreased expression of N-cadherin and vimentin (B1176767) (mesenchymal markers). Furthermore, some saponins have been shown to inhibit signaling pathways that are crucial for cell migration and invasion, such as the FAK/PI3K/AKT/mTOR and MAPKs signaling pathways.
The inhibition of cancer cell migration and invasion by this compound and similar compounds represents a promising strategy for preventing metastasis.
Table 2: Inhibition of Cancer Cell Migration and Invasion by Saponin Compounds
| Compound | Cancer Cell Line | Key Inhibitory Effects | Affected Signaling Pathways | Reference |
| Protodioscin | 5637 and T24 (bladder cancer) | Inhibition of migration, invasion, and EMT | JNK and p38 | nih.gov |
| Sinulariolide | AGS and NCI-N87 (gastric cancer) | Inhibition of migration and invasion, downregulation of MMP-2, MMP-9, uPA | FAK/PI3K/AKT/mTOR and MAPKs | frontiersin.org |
| Jujuboside B | NC-1299 (non-small cell lung cancer) | Inhibition of proliferation and migration | PI3K/AKT and Wnt/β-catenin | synnovis.co.uk |
| Ophiopogonin B | A549 and NCI-H1299 (non-small cell lung cancer) | Inhibition of invasion and migration | Wnt/β-catenin | thno.org |
Angiogenesis Inhibition by this compound in In Vitro Assays
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process for tumor growth and metastasis. Tumors require a dedicated blood supply to receive nutrients and oxygen and to remove waste products. Inhibiting angiogenesis is therefore a key strategy in cancer therapy. In vitro assays are widely used to screen for compounds that can inhibit this process.
One of the most common in vitro angiogenesis assays is the tube formation assay, which assesses the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures on a basement membrane matrix. thno.orgscribd.com Several studies have shown that various natural compounds, including saponins, can inhibit tube formation in a dose-dependent manner. researchgate.netimmunopaedia.org.za
The anti-angiogenic effects of these compounds are often mediated by the inhibition of key signaling molecules involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. For instance, some compounds have been shown to suppress VEGF-induced proliferation, migration, and invasion of HUVECs. mdpi.com The inhibition of angiogenesis can also be achieved by downregulating the expression of genes that promote this process, such as HIF1α, COX-2, VEGFA, and VEGFR2. researchgate.net
While direct studies on this compound's anti-angiogenic effects are emerging, the known activities of related saponins suggest its potential as an angiogenesis inhibitor.
Table 3: In Vitro Anti-Angiogenic Effects of Natural Compounds
| Compound/Extract | Cell Line | Assay | Key Findings | Reference |
| Alstonia scholaris, Polyalthia longifolia, and Terminalia catappa extracts | HUVEC | Tube formation, cell migration, gene expression | Inhibition of tube formation and migration; downregulation of HIF1α, COX-2, VEGFA, and VEGFR2 | researchgate.net |
| Panduratin A | HUVEC | Tube formation, migration, invasion | Inhibition of tube formation, migration, and invasion; suppression of MMP-2 secretion | scribd.com |
| Octaminomycins A and B | HUVEC | Proliferation, adhesion, tube formation, migration, invasion | Inhibition of VEGF-induced angiogenesis; inhibition of VEGFR2, AKT, and ERK1/2 phosphorylation | mdpi.com |
| β-Caryophyllene | HUVEC | Tube formation | Inhibition of tube formation through modulation of tumor cell secretome and inhibition of VEGF-induced VEGFR2 activation | nih.gov |
In Vivo Antitumor Efficacy of this compound in Xenograft Animal Models
Xenograft animal models, where human tumor cells are implanted into immunocompromised mice, are a cornerstone of preclinical cancer research to evaluate the in vivo efficacy of potential therapeutic agents. nih.govoncotarget.comresearchgate.net These models allow for the assessment of a compound's ability to inhibit tumor growth in a living organism.
Studies on related saponin compounds have demonstrated significant antitumor activity in various xenograft models. For example, protodioscin has been shown to significantly inhibit tumor growth in a bladder cancer xenograft model. nih.gov Similarly, other compounds have shown potent tumor inhibition activities in xenograft models of breast cancer, lung cancer, and melanoma. oncotarget.comnih.gov
The antitumor efficacy in these models is typically assessed by measuring tumor volume and weight over time. A significant reduction in tumor growth in the treated group compared to the control group indicates the compound's in vivo antitumor activity. Furthermore, the body weight of the animals is monitored to assess the general toxicity of the treatment. researchgate.net
While specific data on the in vivo antitumor efficacy of this compound is still being established, the promising results from related saponins in xenograft models provide a strong rationale for its further investigation as a potential anti-cancer therapeutic.
Table 4: In Vivo Antitumor Efficacy of Compounds in Xenograft Models
Immunomodulatory Effects of this compound
This compound Impact on Lymphocyte Activation and Differentiation
The immune system, particularly lymphocytes such as T cells and B cells, plays a crucial role in cancer surveillance and elimination. The activation and differentiation of these cells are critical for an effective anti-tumor immune response. Some natural compounds have been shown to modulate these processes.
B cells can be activated through their B cell receptor (BCR) and co-stimulatory signals, leading to their proliferation and differentiation into antibody-secreting plasma cells or memory B cells. immunopaedia.org.zanih.gov T cells are activated when their T cell receptor (TCR) recognizes antigens presented by antigen-presenting cells (APCs), such as B cells and dendritic cells. irepertoire.com This activation leads to their proliferation and differentiation into various effector T cells, including helper T cells (CD4+) and cytotoxic T cells (CD8+), which can directly kill cancer cells. synnovis.co.uk
Certain cytokines, such as TNF-α and IL-1, can augment B cell responsiveness, promoting both proliferation and differentiation. nih.gov The mTOR signaling pathway is also a key regulator of B cell activation and differentiation. frontiersin.org While direct evidence for this compound's impact on lymphocyte activation and differentiation is still being investigated, related saponins have been noted for their immune-modulating properties. scribd.com For example, some saponins have been found to enhance the proliferation of lymphocytes.
Table 5: Factors Influencing Lymphocyte Activation and Differentiation
| Factor | Lymphocyte Type | Effect | Key Mediators/Pathways | Reference |
| Anti-IgM and BSF-1 | B cells | Proliferation | Increased intracellular calcium, protein kinase C activation | nih.gov |
| TNF-α and IL-1 | B cells | Enhanced proliferation and differentiation | Direct signaling to B cells | nih.gov |
| Rapamycin (mTOR inhibitor) | B cells | Suppression of proliferation and differentiation | mTORC1 | frontiersin.org |
| Antigen and helper T cells | B cells | Activation, proliferation, differentiation | CD40/CD40L interaction, IL-4, IL-5, IL-6 | nih.gov |
Cytokine and Chemokine Regulation by this compound
Cytokines and chemokines are small signaling proteins that play a pivotal role in regulating immune responses and inflammation. wikipedia.org An imbalance in the production of these mediators can contribute to the pathogenesis of various diseases, including cancer. Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and the chemokine CXCL8 (also known as IL-8), are often implicated in promoting tumor growth, angiogenesis, and metastasis. thno.orgmdpi.comfrontiersin.orgmdpi.com
TNF-α, a potent pro-inflammatory cytokine, can trigger the expression of various downstream inflammatory mediators. thermofisher.com IL-6 also has pro-inflammatory properties and can promote the differentiation of certain T cell subsets. mdpi.com CXCL8 is a potent chemoattractant for neutrophils and is involved in inflammation and angiogenesis. thno.org The expression of CXCL8 can be stimulated by cytokines like TNF-α and IL-1β. thno.orgnih.gov
While specific studies on this compound's direct regulation of a wide range of cytokines and chemokines are ongoing, the general immunomodulatory properties of saponins suggest a potential role in this area. scribd.com The ability of a compound to modulate the production of these key signaling molecules could have significant therapeutic implications for cancer and inflammatory diseases.
Table 6: Regulation of Key Cytokines and Chemokines
| Cytokine/Chemokine | Key Regulators | Major Functions in Cancer/Inflammation | Reference |
| TNF-α | Microbial molecules, other cytokines | Pro-inflammatory, enhances leukocyte adhesion and infiltration | mdpi.comthermofisher.com |
| IL-6 | T-cells, monocytes, endothelial cells | Pro- and anti-inflammatory, promotes T-cell differentiation | mdpi.com |
| CXCL8 (IL-8) | TNF-α, IL-1β, CXCL12 | Neutrophil chemoattraction, angiogenesis, inflammation | thno.orgmdpi.comfrontiersin.org |
Modulation of Antigen-Presenting Cell (APC) Function by this compound
Antigen-presenting cells (APCs) are crucial for initiating and shaping adaptive immune responses. wikipedia.org Key APCs include dendritic cells (DCs), macrophages, and B lymphocytes, which process and present antigens to T cells. wikipedia.orgwikipedia.orgplos.org The function of these cells can be influenced by their microenvironment. nih.gov
Dendritic Cells (DCs): As the most potent APCs, DCs are essential for activating naive T cells. wikipedia.orgthermofisher.com Upon activation by pathogens or inflammatory signals, DCs mature, upregulating molecules like MHC class II and co-stimulatory molecules to effectively prime T cells. thermofisher.comfrontiersin.org They can also present native antigens to B cells, contributing to humoral immunity. nih.govnih.gov
Macrophages: These versatile cells of the innate immune system perform phagocytosis, clear cellular debris, and present antigens. microbenotes.comnih.gov Macrophages can adopt different phenotypes (M1 or M2) that either promote or suppress inflammation. wikipedia.org While their primary role is in homeostasis and innate defense, they also contribute to adaptive immunity by activating T cells. wikipedia.orgmicrobenotes.com
B Lymphocytes: Traditionally known for producing antibodies, B cells also function as APCs. taylorandfrancis.comnih.gov They can process and present antigens to T cells, influencing the subsequent immune response. plos.orgnih.gov
While direct studies on this compound's specific modulation of APC function are not extensively detailed in the provided search results, the immunomodulatory activities of saponins suggest a potential for such interactions. For instance, other glycosaminoglycans have been shown to trigger the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) and release various cytokines from APCs. nih.gov Further research is needed to elucidate the precise mechanisms by which this compound may influence the maturation, antigen presentation capacity, and cytokine secretion of DCs, macrophages, and B cells.
Antifungal and Antimicrobial Activities of this compound
Membrane Disruption Mechanisms of this compound Against Pathogens
The primary mechanism of many antifungal agents involves the disruption of the fungal cell membrane. nih.govresearchgate.net A key target is ergosterol (B1671047), a sterol analogous to cholesterol in mammalian cells, which is essential for fungal membrane integrity. nih.govmdpi.com
Polyene antifungals, for example, bind to ergosterol to form pores or channels in the membrane. nih.govresearchgate.net This action increases membrane permeability, leading to the leakage of vital intracellular components and ultimately cell death. nih.govresearchgate.net Saponins, as a class of compounds, are also known to interact with membrane components. The antifungal activity of steroidal saponins, for instance, is linked to their aglycone moieties and the structure of their sugar chains. nih.gov
The interaction of pathogenic bacteria with host cells also heavily involves membrane dynamics, with some bacteria utilizing membrane components to invade host cells. nih.govmdpi.com Pore-forming toxins produced by bacteria can disrupt host cell membranes, altering their permeability. nih.gov
While the precise molecular interactions are still under investigation, it is plausible that this compound exerts its antifungal and antimicrobial effects through similar membrane disruption mechanisms, potentially by interacting with lipids and sterols in the pathogen's cell membrane, leading to a loss of integrity and viability.
Other Emerging Biological Activities of this compound (In Vitro and In Vivo Animal Models)
Neuroprotective Effects and Mechanisms of this compound
Neurodegenerative diseases like Parkinson's and Alzheimer's are characterized by progressive neuronal loss. Oxidative stress and apoptosis are major contributors to this process. nih.gov Therefore, compounds with neuroprotective properties are of great therapeutic interest. nih.govfrontiersin.org
Several natural compounds have demonstrated neuroprotective effects in both in vitro and in vivo models. nih.govnih.gov For instance, Stellettin B has been shown to protect neuronal cells from damage by inhibiting apoptosis and oxidative stress through the PI3K/Akt and Nrf2/HO-1 pathways. nih.gov Similarly, other compounds have been found to preserve levels of the antioxidant glutathione (B108866) (GSH) and inhibit monoamine oxidase B (MAO-B), an enzyme involved in dopamine (B1211576) degradation and reactive oxygen species production. mdpi.commdpi.com
The PI3K/Akt signaling pathway is a key regulator of cell survival and apoptosis, and its activation has been linked to the neuroprotective effects of various terpenoids. nih.gov While direct evidence for this compound is limited in the search results, the established neuroprotective activities of other saponins and terpenoids suggest that this compound may exert similar effects by modulating these critical signaling pathways, thereby protecting neurons from oxidative damage and apoptosis.
Antiviral Properties and Mechanisms of this compound
Antiviral drugs function by targeting various stages of the viral life cycle, such as attachment, entry, replication, and release. nih.govwikipedia.org Many natural compounds have shown promise as antiviral agents. mdpi.com
For example, the antiviral drug Arbidol inhibits the replication of the influenza virus by targeting the hemagglutinin protein, which is crucial for membrane fusion. explorationpub.comnih.gov Other compounds, like glycyrrhizin, have been shown to inhibit influenza virus replication by interfering with viral polymerase activity and reducing the production of reactive oxygen species. frontiersin.org Some antiviral agents can also interfere with the transport of viral components into the nucleus, a critical step for the replication of viruses like influenza. nih.gov
The broad-spectrum activity of some compounds extends to multiple viruses. nih.govnih.gov Nitazoxanide, for instance, exhibits activity against a range of viruses by interfering with host-regulated pathways of viral replication. nih.gov
Given that saponins from various sources have demonstrated antiviral activities, it is conceivable that this compound possesses similar properties. Potential mechanisms could include inhibiting viral entry into host cells, interfering with viral replication machinery, or modulating host immune responses to viral infection. Further research is required to identify the specific viruses susceptible to this compound and to elucidate its precise mechanism of antiviral action.
Cardioprotective Effects and Mechanisms of this compound
While plants of the Scabiosa genus, known to contain triterpenoid saponins including this compound, have been traditionally used for heart-related conditions, specific scientific studies detailing the direct cardioprotective effects of isolated this compound are limited in the current literature. researchgate.net Research into related compounds, such as gypenosides, has demonstrated cardioprotective mechanisms involving the rescue of impaired mitophagy in cardiomyocytes. nih.gov However, dedicated in vitro or in vivo animal model studies to elucidate the specific molecular pathways through which this compound might exert cardioprotective action—such as reducing apoptosis, inflammation, or oxidative stress in cardiac cells—have not been extensively reported. Further investigation is required to determine if this compound shares the cardioprotective properties of other saponins and to identify its precise mechanisms of action on the cardiovascular system.
Anti-Obesity and Metabolic Regulatory Effects of this compound
A primary mechanism in the development of anti-obesity therapeutic agents involves the inhibition of digestive enzymes responsible for nutrient absorption, particularly pancreatic lipase. nih.govcabidigitallibrary.org Pancreatic lipase is a key enzyme that hydrolyzes dietary triglycerides into fatty acids and monoglycerides, facilitating their absorption and contributing to caloric intake from fat. d-nb.infobits-pilani.ac.in Inhibition of this enzyme is a well-established strategy for managing obesity. nih.govwjgnet.com
Research has identified this compound as a potent inhibitor of pancreatic lipase. An in vitro study on triterpenoidal saponins isolated from Gypsophila oldhamiana demonstrated that this compound exhibited a remarkable inhibitory effect on the pancreatic lipase enzyme. nih.gov This potent enzymatic inhibition suggests a significant potential for this compound in regulating dietary fat absorption, a key aspect of metabolic control and anti-obesity action.
Table 1: Pancreatic Lipase Inhibitory Activity of this compound
| Compound | Source Organism | Concentration | Pancreatic Lipase Inhibition (%) | Reference |
|---|---|---|---|---|
| This compound | Gypsophila oldhamiana | 1 mg/mL | 99.2% | nih.gov |
Comprehensive Molecular Targets and Signaling Pathways of this compound
Elucidating the full spectrum of biological activity for a natural compound requires a comprehensive understanding of its molecular targets and the signaling pathways it modulates. The following sections detail the current knowledge regarding the specific molecular interactions of this compound.
Receptor and Enzyme Binding Studies of this compound
The most definitive evidence for the molecular interaction of this compound comes from enzyme binding studies. As detailed in section 4.5.4, this compound has been shown to be a highly effective inhibitor of pancreatic lipase. nih.gov This interaction indicates a direct binding of the saponin to the enzyme, which blocks its catalytic activity. The mechanism is a primary target for anti-obesity agents, with the clinically approved drug Orlistat functioning through the same principle of lipase inhibition. d-nb.infobits-pilani.ac.in
Currently, there is a lack of specific research in the available literature detailing the binding of this compound to specific cellular or nuclear receptors. Further studies are necessary to explore potential receptor-mediated activities of this compound.
Gene Expression and Proteomic Modulation by this compound
Direct investigations into the specific changes in gene expression or the proteomic landscape induced by isolated this compound are not extensively documented in the current scientific literature. Proteomics, the large-scale study of proteins, and gene expression analysis are crucial for understanding the downstream effects of a bioactive compound. wikipedia.orgbio-rad.com
However, a study focusing on extracts from Scabiosa comosa and S. tschilliensis, plants known to contain various saponins, provides some related insights. nih.gov This research demonstrated that the flavonoid constituents of these plants could increase the gene and protein expression of key signaling molecules, including Peroxisome Proliferator-Activated Receptor Gamma (PPARG) and Signal Transducer and Activator of Transcription 1 (STAT1), in a human hepatic stellate cell line. nih.gov It is important to note that these effects were attributed to the flavonoid fraction of the extract, and the specific contribution of this compound to these changes was not determined.
Protein-Protein Interaction Analysis Mediated by this compound
The analysis of protein-protein interactions (PPIs) is a critical component of systems biology, helping to unravel the complex networks that govern cellular functions. frontiersin.org At present, there are no specific studies available in the scientific literature that have employed PPI analysis to investigate the molecular networks directly mediated or influenced by this compound. Such research would be valuable to identify protein complexes or signaling cascades that may be affected by the compound.
Systems Biology and Network Pharmacology Approaches to this compound Action
Network pharmacology is an approach that combines systems biology and computational analysis to predict the molecular mechanisms and targets of chemical compounds. nih.gov This methodology has been applied to study the medicinal plants Scabiosa comosa and S. tschilliensis, which are known to contain a variety of bioactive molecules, including saponins like this compound. researchgate.netnih.gov
A network pharmacology study aimed at deciphering the mechanisms of these plants against liver fibrosis identified the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway as a significant target. nih.gov PPARs, particularly PPAR-gamma (PPARG), are nuclear receptors that act as transcription factors regulating adipocyte differentiation, fatty acid storage, and glucose metabolism. wikipedia.orggenome.jp The PPAR signaling pathway plays a crucial role in metabolism, inflammation, and cell differentiation. cusabio.comcreative-diagnostics.com The study predicted that compounds within the Scabiosa extracts could regulate liver fibrosis by targeting this pathway. nih.gov Key predicted targets within this network included PPARG, STAT1, and heat shock proteins like HSP90AA1. nih.gov While this study provides a systems-level view of the potential pathways affected by the plant's constituents, it does not isolate the specific effects of this compound. It does, however, point toward promising avenues for future research into the compound's role in modulating the PPARG signaling pathway.
Table 2: Predicted Targets and Pathways for Constituents of Scabiosa spp. via Network Pharmacology
| Analysis Approach | Subject | Key Predicted Targets | Key Predicted Pathway | Reference |
|---|---|---|---|---|
| Network Pharmacology | Scabiosa comosa & S. tschilliensis extracts | HSP90AA1, PPARG, HSP90AB1, STAT1 | PPARG signaling pathway | nih.gov |
Analytical Methodologies for Detection and Quantification of Gypsosaponin B
Spectrophotometric and Immunochemical Methods for Gypsosaponin B Detection
Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques, particularly for the quantification of total saponins (B1172615).
Direct UV-Vis spectrophotometry for the quantification of this compound is challenging due to the lack of a strong, specific chromophore. However, indirect colorimetric methods that involve a chemical reaction to produce a colored product are widely used for the determination of total saponins.
It is important to note that the solvent used for sample extraction can interfere with the colorimetric reaction. To mitigate this, a modified protocol that includes a solvent evaporation step prior to the addition of the reagents is recommended semanticscholar.orgmdpi.com. The quantification is performed by constructing a standard curve using a known saponin (B1150181) or sapogenin standard, such as aescin or oleanolic acid semanticscholar.orgresearchgate.net.
Another colorimetric method utilizes p-anisaldehyde and sulfuric acid, which has been shown to have similar molar absorptivity for both steroidal and triterpenoid (B12794562) saponins, with a maximum absorbance at 600 nm norfeed.net.
Table 3: Reaction Conditions for Vanillin-Sulfuric Acid Assay for Total Saponin Quantification
| Parameter | Condition |
|---|---|
| Vanillin (B372448) Concentration | 8% (w/v) in ethanol (B145695) scribd.com |
| Sulfuric Acid Concentration | 72% (v/v) in water scribd.com |
| Reaction Temperature | 60°C scribd.com |
| Reaction Time | 10-15 minutes scribd.commdpi.com |
| Maximum Absorbance (λmax) | ~544 nm for triterpenoid saponins norfeed.net |
Enzyme-Linked Immunosorbent Assay (ELISA) Development for this compound
The development of an Enzyme-Linked Immunosorbent Assay (ELISA) specific to this compound has not been extensively reported in publicly available scientific literature. Immunoassays like ELISA are powerful tools for the detection and quantification of specific molecules, including small molecules like saponins, provided that specific antibodies can be generated against the target analyte.
The principle of developing an ELISA for a small molecule like this compound would typically involve a competitive immunoassay format. In this setup, this compound would be conjugated to a carrier protein (e.g., bovine serum albumin or ovalbumin) to make it immunogenic, meaning it can elicit an antibody response in an animal model. The resulting polyclonal or monoclonal antibodies would then be used in the assay.
A competitive ELISA for this compound would likely involve the following steps:
Microtiter plates are coated with the this compound-protein conjugate.
A sample containing an unknown amount of free this compound is mixed with a known, limited amount of anti-Gypsosaponin B antibody.
This mixture is then added to the coated wells. The free this compound in the sample competes with the immobilized this compound-protein conjugate for binding to the limited antibody sites.
After an incubation period, the wells are washed to remove unbound substances.
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary anti-Gypsosaponin B antibody is added.
After another washing step, a substrate is added that reacts with the enzyme to produce a measurable signal (e.g., a color change).
The intensity of the signal is inversely proportional to the concentration of this compound in the original sample. A higher concentration of this compound in the sample will result in less antibody binding to the plate, and thus a weaker signal. A standard curve is generated using known concentrations of this compound to allow for the quantification of the compound in unknown samples.
Validation of Analytical Methods for this compound (e.g., Accuracy, Precision, Linearity, LOD, LOQ)
While specific validation data for an analytical method targeting solely this compound is not widely published, the validation parameters for methods analyzing triterpenoid saponins, such as those from Ilex paraguariensis and Apostichopus japonicus, can serve as a reference for the expected performance of a well-validated method. tandfonline.comrhhz.net High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of saponins. nih.gov The validation of these methods is crucial to ensure the reliability and accuracy of the results. pharmtech.com The key validation parameters, as stipulated by guidelines such as those from the International Conference on Harmonisation (ICH), include accuracy, precision, linearity, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov
Accuracy
Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage of the analyte recovered is measured.
Interactive Data Table: Example of Accuracy Data for a Saponin Analytical Method
| Spiked Level (µg/g) | Amount Found (µg/g) | Recovery (%) |
|---|---|---|
| 10 | 9.01 | 90.1 |
| 20 | 18.44 | 92.2 |
| 50 | 52.00 | 104.0 |
This table presents hypothetical recovery data for a saponin to illustrate the concept of accuracy.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Interactive Data Table: Example of Precision Data for a Saponin Analytical Method
| Parameter | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
|---|---|---|
| Retention Time | 0.5 | 0.8 |
| Peak Area | 1.2 | 1.9 |
| Concentration | 1.5 | 2.5 |
This table shows example precision data, demonstrating the variability of the method over short and longer periods.
Linearity
Linearity is the ability of the method to elicit results that are directly proportional to the concentration of the analyte in the sample within a given range. It is determined by analyzing a series of standard solutions of different concentrations. The data is then plotted, and the correlation coefficient (r²) is calculated.
Interactive Data Table: Example of Linearity Data for a Saponin Analytical Method
| Concentration (µg/mL) | Response (Peak Area) |
|---|---|
| 6.06 | 15000 |
| 12.12 | 30500 |
| 24.24 | 61000 |
| 48.48 | 122000 |
| 60.60 | 151000 |
This table illustrates the linear relationship between concentration and response, which is fundamental for quantification. The correlation coefficient for this data would be close to 1.0.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br
Interactive Data Table: Example of LOD and LOQ for a Saponin Analytical Method
| Parameter | Value (mg/mL) |
|---|---|
| Limit of Detection (LOD) | 0.0015 |
| Limit of Quantitation (LOQ) | 0.005 |
This table provides example sensitivity parameters for an analytical method for a saponin. rhhz.net
Structure Activity Relationship Sar Studies of Gypsosaponin B and Its Analogues
Influence of Glycosylation Pattern and Sugar Moiety on Gypsosaponin B Bioactivity
The sugar moieties attached to the aglycone play a pivotal role in the bioactivity of saponins (B1172615). The number, type, linkage, and position of these sugar chains can significantly modulate the pharmacological properties, including solubility, membrane permeability, and interaction with biological targets. mdpi.comnih.gov
Research on oleanane-type saponins, the class to which this compound belongs, has established several key principles regarding the influence of glycosylation. For instance, the distinction between monodesmosidic (one sugar chain) and bidesmosidic (two sugar chains) saponins is critical. Studies on saponins with the structurally similar oleanolic acid aglycone have shown that monodesmosides with a glucuronic acid (GlcA) at the C-3 position are generally more cytotoxic than their bidesmosidic counterparts or the aglycone alone. nih.gov This suggests that the sugar chain at C-3 is essential for this activity, while a second sugar chain at C-28 might reduce it.
Furthermore, the composition and structure of the sugar chain itself are determinants of activity. A study analyzing the structure-activity relationship of 56 different saponins for synergistic cytotoxicity defined the characteristics of an "ideal" saponin (B1150181). mdpi.com For an oleanane-type aglycone like gypsogenin (B1672572) (the aglycone of this compound), optimal activity was associated with a branched trisaccharide at the C-3 position and a branched tetrasaccharide at the C-28 position, often composed of deoxy sugars like fucose and rhamnose. mdpi.com The presence of specific sugars, such as glucuronic acid in the C-3 chain, has been noted as a key structural element for potent cytotoxic activity in oleanolic acid-type saponins. nih.gov
| Structural Feature | Influence on Bioactivity | General Finding for Oleanane-Type Saponins |
|---|---|---|
| Number of Sugar Chains | Monodesmosidic saponins (at C-3) often exhibit higher cytotoxicity than bidesmosidic saponins. | nih.gov |
| Sugar Composition at C-3 | The presence of a branched trisaccharide, particularly containing glucuronic acid, is often crucial for potent cytotoxic effects. | nih.govmdpi.com |
| Sugar Composition at C-28 | A branched tetrasaccharide containing deoxy sugars (e.g., fucose, rhamnose) can contribute significantly to synergistic cytotoxicity. | mdpi.com |
| Overall Glycosylation | Modulates physicochemical properties like solubility and membrane interaction, thereby affecting overall pharmacological profile. | mdpi.com |
Role of Aglycone Structure and Modifications on this compound Pharmacological Effects
The aglycone, or sapogenin, forms the backbone of the saponin molecule and provides the foundational structure for its pharmacological effects. This compound's aglycone is gypsogenin, a pentacyclic triterpenoid (B12794562) of the oleanane (B1240867) type. royalsocietypublishing.org Gypsogenin possesses several reactive sites amenable to chemical modification, including the C-3 hydroxyl group, the C-23 aldehyde group, and the C-28 carboxylic acid group. rsc.org Modifying these functional groups has been a key strategy to explore the SAR of this scaffold and develop derivatives with improved anticancer activity. nih.gov
Several studies have synthesized and evaluated a range of gypsogenin derivatives, revealing important SAR insights. royalsocietypublishing.orgrsc.orgnih.gov
Modification at C-28: The conversion of the C-28 carboxylic acid into various amides has been shown to significantly enhance cytotoxic activity against several human tumor cell lines compared to the parent gypsogenin. royalsocietypublishing.orgrsc.org
Modification at C-23: The aldehyde group at C-23 is another critical site. The formation of an oxime or a (2,4-dinitrophenyl)hydrazono derivative at this position has been correlated with increased cytotoxicity. royalsocietypublishing.org
Modification at C-3: Acetylation of the C-3 hydroxyl group has also been explored, with varying effects on biological activity. nih.gov
These findings underscore that the functional groups on the gypsogenin core are not merely passive structural elements but are actively involved in the molecule's biological interactions. The introduction of specific functionalities, particularly carboxamides and hydrazones, appears to be a promising strategy for enhancing the cytotoxic potential of the gypsogenin scaffold. royalsocietypublishing.orgresearchgate.net
| Modification Site | Type of Modification | Effect on Cytotoxic Activity | Reference |
|---|---|---|---|
| C-28 (Carboxylic Acid) | Conversion to Carboxamides | Significant enhancement of activity | royalsocietypublishing.orgrsc.org |
| C-23 (Aldehyde) | Formation of Oxime | Enhanced activity | royalsocietypublishing.org |
| C-23 (Aldehyde) | Formation of (2,4-Dinitrophenyl)hydrazone | Enhanced activity | royalsocietypublishing.org |
| C-3 (Hydroxyl) | Acetylation | Variable effects | nih.gov |
Stereochemical Requirements for this compound Activity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of molecular recognition in biological systems. Natural products are typically biosynthesized as single, pure enantiomers, and their specific chirality is often essential for their biological activity. nih.govnih.gov The interaction between a drug molecule and its biological target (e.g., an enzyme or receptor) is highly dependent on a precise geometric and stereochemical fit, akin to a key fitting into a lock.
For instance, studies on other chiral natural compounds have demonstrated that only one specific isomer often displays the desired biological activity, while its enantiomer or diastereomers may be significantly less potent or even inactive. nih.gov This stereoselectivity can be attributed to differences in target binding, as well as effects on absorption, distribution, and metabolism. nih.gov Therefore, it is highly probable that the naturally occurring stereochemistry of this compound is an absolute requirement for its observed biological activities.
Computational Approaches to SAR of this compound Derivatives
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and SAR analysis. nih.govnih.gov These in silico methods allow researchers to predict the properties of molecules, visualize their interactions with biological targets, and rationalize structure-activity relationships at the atomic level. For complex molecules like this compound, computational approaches such as molecular docking and quantitative structure-activity relationship (QSAR) modeling can provide valuable insights and guide the design of more effective analogues. nih.govtandfonline.com
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target protein) to form a stable complex. nih.govresearchgate.net This method is used to predict the binding affinity and mode of interaction between a ligand and the active site of a target protein. By analyzing the predicted binding poses, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding.
While specific molecular docking studies for this compound are limited, research on other structurally related triterpenoid saponins, such as saikosaponins, has successfully employed this technique. nih.gov These studies have docked various saponins into the binding sites of potential target proteins like Janus Kinase-3 (JAK3) and NADPH-Oxidase 5 (NOX5) to predict their binding affinities (docking scores) and interaction patterns. nih.gov Such analyses can help elucidate the mechanism of action and identify the most probable molecular targets for a given compound. Applying this methodology to this compound and its derivatives could reveal how structural modifications influence binding to specific protein targets, thereby providing a rational basis for their observed pharmacological effects.
| Compound Class | Potential Protein Target | Example Docking Score (kcal/mol) | Significance of Docking |
|---|---|---|---|
| Saikosaponins | Janus Kinase 3 (JAK3) | -7.6 to -8.3 | Predicts binding affinity and identifies key interactions for immunomodulatory effects. |
| Saikosaponins | NADPH-Oxidase 5 (NOX5) | -6.0 to -6.9 | Suggests a potential mechanism for regulating oxidative stress. |
| Quassinoids | P-glycoprotein (P-gp) | -9.0 to -9.3 | Investigates potential for overcoming multidrug resistance in cancer. |
Note: The docking scores are examples from studies on related compounds to illustrate the application of the technique. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.netnih.gov By analyzing a dataset of molecules with known activities, QSAR models can identify specific physicochemical properties or structural features (known as molecular descriptors) that are correlated with the biological effect. nih.gov
Several QSAR studies have been successfully conducted on triterpenoid saponins for various biological activities. nih.govphmethods.net For example, a QSAR study on triterpenoid saponin analogues for nematicidal activity found that the logarithm of the octanol/water partition coefficient (slogP), a measure of lipophilicity, was a crucial descriptor with a strong positive correlation to activity. phmethods.net Another study developed robust 2D and 3D-QSAR models for a set of 24 triterpenoid saponins to predict their cytotoxic activity against Kirsten rat sarcoma (KRAS) mutant cells, achieving high predictive accuracy. nih.govtandfonline.com
These models can be highly valuable for the study of this compound. Once a reliable QSAR model is developed for a series of this compound analogues, it can be used to:
Predict the biological activity of new, unsynthesized derivatives.
Identify the most important structural features that need to be modified to enhance activity.
Guide the rational design of more potent and selective compounds, thereby saving time and resources in the drug development process. researchgate.net
Future Directions and Research Gaps in Gypsosaponin B Studies
Identification of Novel Gypsosaponin B Derivatives with Enhanced Bioactivity
The quest for more potent and selective bioactive compounds has led researchers to explore the synthesis of novel derivatives of this compound. The core structure of this compound presents multiple sites for chemical modification, offering the potential to enhance its inherent biological activities. Structure-activity relationship (SAR) studies are crucial in this endeavor, aiming to correlate specific structural modifications with changes in bioactivity. slideshare.netdrugdesign.org
The process of developing new derivatives often involves altering the glycosylation pattern or modifying the aglycone (gypsogenin) moiety. For instance, research into other complex molecules has shown that replacing an electron-releasing group with an electron-withdrawing group can significantly decrease activity, while the presence of certain functional groups, like a cyano group on an aliphatic chain, can be essential for bioactivity. mdpi.com Similarly, the nature of the linker between different parts of the molecule can be critical; for example, an NH-CO linker might increase activity where aliphatic linkers decrease it. mdpi.com
The goal of these modifications is to create analogues with improved properties, such as increased potency or enhanced selectivity towards specific cellular targets. For example, studies on other compounds have demonstrated that slight modifications, such as the substitution of a functional group with another electron-releasing group, can sometimes decrease activity, highlighting the nuanced nature of SAR. mdpi.com By systematically synthesizing and evaluating a library of this compound derivatives, researchers can build a comprehensive understanding of its SAR, paving the way for the rational design of new compounds with optimized therapeutic potential. nih.gov
Challenges and Strategies for Sustainable Production and Supply of this compound
The sustainable and scalable production of this compound is a significant hurdle for its potential commercialization. As with many natural products, isolation from its plant source, Gypsophila species, can be inefficient and yield low quantities, making it a costly and time-consuming process. Furthermore, reliance on plant sources raises concerns about environmental sustainability and supply chain stability.
To address these challenges, researchers are exploring alternative production methods, with a strong focus on metabolic engineering and biotechnology. wikipedia.orgnih.gov Metabolic engineering aims to optimize the genetic and regulatory processes within microbial cell factories, such as Escherichia coli or yeast, to increase the production of target compounds like this compound. pnnl.govmdpi.com This involves several strategies:
Blocking competing pathways: By eliminating or downregulating metabolic pathways that divert precursors away from this compound synthesis, more resources can be channeled towards the desired product. wikipedia.orgfrontiersin.org
Heterologous gene expression: Introducing genes from the source plant into a microbial host can enable the production of this compound in a more easily scalable system. wikipedia.org
Enzyme engineering: Modifying the enzymes themselves can improve their efficiency or alter their substrate specificity to enhance production. pnnl.gov
The transition from small-scale laboratory production to large-scale commercial manufacturing presents its own set of challenges, including ensuring regulatory compliance (e.g., cGMP standards), securing funding, and protecting intellectual property. pharmaceuticalprocessingworld.com Successfully scaling up requires careful optimization of bioreactor conditions to ensure consistent yield and quality. nih.gov
Advanced In Vitro Model Systems for Elucidating this compound Mechanisms
To fully understand the mechanisms of action of this compound, researchers are moving beyond traditional two-dimensional (2D) cell cultures towards more sophisticated in vitro models that better mimic human physiology. mdpi.com While 2D cultures provide basic insights into cytotoxicity, they often fail to replicate the complex microenvironments of tissues and organs. mdpi.comnih.gov
Advanced in vitro models offer a more physiologically relevant platform for studying drug effects:
3D Cell Cultures and Organoids: These models involve growing cells in three dimensions, allowing for more complex cell-cell and cell-matrix interactions that are crucial for tissue function. frontiersin.org Organoids, which are self-organizing 3D structures derived from stem cells, can replicate the architecture and function of specific organs with even greater fidelity. frontiersin.orgnih.gov
Organs-on-a-Chip: This technology utilizes microfluidic devices to create miniature models of human organs. mdpi.comharvard.eduresearchgate.net These "chips" contain living human cells in continuously perfused microchannels, simulating the mechanical and biochemical environment of an organ. harvard.eduemulatebio.com This allows for real-time imaging and analysis of cellular responses to compounds like this compound. mdpi.com For example, Liver-Chips have been developed to predict drug-induced liver injury with greater accuracy than animal models. nih.gov
These advanced models provide a more accurate platform for investigating the molecular mechanisms of this compound, including its effects on signaling pathways, gene expression, and cellular interactions. mdpi.commdpi.com
Integration of Omics Technologies in this compound Research
The application of "omics" technologies is revolutionizing our understanding of the biological effects of compounds like this compound. These high-throughput approaches allow for the comprehensive analysis of various biological molecules on a large scale, providing a holistic view of cellular responses. humanspecificresearch.orgnih.gov
Key omics technologies and their applications in this compound research include:
Transcriptomics: This involves the analysis of all RNA transcripts in a cell or tissue at a given time, providing insights into gene expression changes induced by this compound. humanspecificresearch.org Single-cell transcriptomics can even reveal heterogeneity in cellular responses within a population. frontiersin.orgnih.gov Spatial transcriptomics adds another layer of information by mapping gene expression to specific locations within a tissue. frontiersin.org
Proteomics: This is the large-scale study of proteins, including their abundance, modifications, and interactions. humanspecificresearch.org Proteomics can identify the protein targets of this compound and elucidate its impact on cellular pathways. nih.gov
Metabolomics: This technology focuses on the comprehensive analysis of all metabolites within a biological sample. humanspecificresearch.orgmdpi.com It can reveal how this compound alters cellular metabolism and identify biomarkers of its activity. nih.gov
By integrating data from these different omics platforms, researchers can construct a more complete picture of the molecular mechanisms underlying the bioactivity of this compound. wustl.edu This integrated approach can help to identify novel therapeutic targets, predict potential effects, and guide the development of more effective derivatives.
Exploration of Synergistic Effects of this compound with Other Bioactive Compounds
The concept of synergism, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising area of research for this compound. ccohs.ca Investigating the synergistic potential of this compound with other bioactive compounds, including both natural products and conventional drugs, could lead to more effective therapeutic strategies.
For example, research on other natural compounds has shown that combinations can lead to enhanced efficacy. nih.gov Ginseng saponins (B1172615), for instance, have demonstrated synergistic adjuvant effects when combined with vaccines. imedpub.com Similarly, the combination of certain natural compounds can result in potent anti-inflammatory or metabolic benefits. nih.gov
Potential areas for exploring the synergistic effects of this compound include:
Combination with other phytochemicals: Investigating combinations with other natural compounds that have complementary mechanisms of action.
Combination with conventional drugs: Exploring whether this compound can enhance the efficacy or reduce the required dosage of existing pharmaceuticals.
These studies could reveal novel combination therapies with improved therapeutic outcomes.
Development of Advanced Drug Delivery Systems for this compound to Improve Bioavailability
A significant challenge for the therapeutic application of many natural compounds, likely including this compound, is their poor bioavailability. nih.gov This can be due to factors such as low aqueous solubility and rapid metabolism. nih.gov Advanced drug delivery systems (DDS) offer a promising solution to overcome these limitations. nih.govgenesispub.org
Various nanocarrier systems are being developed to enhance the delivery and bioavailability of bioactive compounds:
Liposomes: These are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds, protecting them from degradation and improving their solubility. nih.govmdpi.com
Nanoparticles: Solid lipid nanoparticles (SLNs) and polymeric nanoparticles can encapsulate drugs, offering controlled release and improved stability. nih.govnih.gov Polymer-lipid hybrid nanoparticles combine the advantages of both systems. nih.gov
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, enhancing the solubilization and absorption of lipophilic drugs. nih.gov
Micelles: These are aggregates of surfactant molecules that can encapsulate hydrophobic drugs in their core, increasing their solubility in aqueous environments. mdpi.com
These advanced formulations can improve the solubility and stability of this compound, facilitate its transport across biological barriers, and potentially enable targeted delivery to specific tissues or cells. drug-dev.compensoft.netnih.govuu.se
Q & A
Q. What collaborative frameworks facilitate multi-omics integration in this compound research?
- Methodological Answer : Establish cross-disciplinary teams to integrate transcriptomic, proteomic, and metabolomic datasets. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify synergistic targets. Employ version-controlled data repositories (e.g., GitHub) and standardized ontologies (e.g., ChEBI for compound annotation) to ensure interoperability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
